Diamyl sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pentylsulfanylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZDADPMWLVEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S | |

| Record name | DIAMYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042266 | |

| Record name | Pentyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diamyl sulfide appears as a yellow colored liquid with an obnoxious odor. Less dense than water and slightly soluble in water. May irritate skin, eyes and mucous membranes. May decompose to toxic oxides of sulfur when heated to high temperatures. Used to make other chemicals. | |

| Record name | DIAMYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

185 °F (NFPA, 2010) | |

| Record name | DIAMYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

872-10-6 | |

| Record name | DIAMYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XJN3644R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Diamyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamyl sulfide, systematically known as 1-pentylsulfanylpentane, is a dialkyl sulfide that, while not as extensively studied as some of its organosulfur counterparts, presents an interesting case for understanding the fundamental principles of carbon-sulfur bonding and molecular conformation. This guide provides a comprehensive technical overview of the chemical structure, bonding characteristics, synthesis, and spectroscopic properties of diamyl sulfide. By synthesizing established principles of organic chemistry with available data, this document aims to serve as a foundational resource for researchers in organic synthesis, materials science, and drug discovery who may encounter or consider utilizing this thioether in their work.

Introduction to Diamyl Sulfide

Diamyl sulfide, also known as dipentyl sulfide, is an organic thioether with the chemical formula C₁₀H₂₂S.[1] It is a yellow-colored liquid characterized by a strong, obnoxious odor.[1] Like other thioethers, it is less dense than water and only slightly soluble in it.[1] The applications of many volatile sulfides are often limited by their strong odors.

Organosulfur compounds are ubiquitous in nature and play crucial roles in biological systems. Two of the twenty common amino acids, cysteine and methionine, contain sulfur.[2] Furthermore, numerous pharmaceuticals, including the antibiotic penicillin and sulfa drugs, incorporate sulfur atoms into their structures.[2][3] While there is a wealth of research on the biological activities of unsaturated organosulfur compounds like diallyl sulfide, which exhibits anticancer, antimicrobial, and anti-inflammatory properties, the pharmacological profile of saturated dialkyl sulfides such as diamyl sulfide is less explored.[4] This guide will lay the groundwork for a deeper understanding of diamyl sulfide's chemical nature, which is a prerequisite for any investigation into its potential applications.

Molecular Structure and Bonding

The molecular structure of diamyl sulfide is defined by a central sulfur atom covalently bonded to two n-pentyl groups. This arrangement gives rise to specific bond lengths, bond angles, and conformational isomers that dictate the molecule's overall shape and reactivity.

The Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond is a defining feature of thioethers. Compared to a carbon-carbon (C-C) bond, the C-S bond is longer and weaker.[2] This is due to the larger atomic radius of sulfur compared to carbon. In methanethiol, the S-C single bond length is approximately 183 pm.[2] For diamyl sulfide, we can expect the C-S bond lengths to be in a similar range, likely around 180-183 pm.

The electronegativity difference between carbon (2.55) and sulfur (2.58) is very small, resulting in a C-S bond that is largely covalent with minimal ionic character. This contributes to the stability of the bond under mild conditions.[5] However, the C-S bond is weaker than a C-C bond, with a bond dissociation energy for thiomethane of about 370 kJ/mol, compared to 420 kJ/mol for methane's C-H bond.[2]

Bond Angles and Molecular Geometry

The geometry around the sulfur atom in a dialkyl sulfide is angular, analogous to the bent geometry of water and ethers. The C-S-C bond angle in thioethers is typically smaller than the C-O-C angle in ethers (which is around 110°). For instance, the C-S-C bond angle in dimethyl sulfide is 99°. This smaller angle is a consequence of the larger size of the sulfur atom and the correspondingly longer C-S bonds, which reduces steric repulsion between the alkyl groups, allowing for a more acute bond angle. For diamyl sulfide, the C-S-C bond angle is expected to be close to this value, approximately 99-100°.

The geometry around the carbon atoms in the pentyl chains is tetrahedral, with bond angles of approximately 109.5°.

Conformational Analysis

The presence of multiple single bonds in the two pentyl chains of diamyl sulfide allows for a high degree of conformational flexibility.[6] Rotation around the C-C and C-S bonds gives rise to various staggered and eclipsed conformations.

A key aspect of thioether conformation is the torsion angle around the C-S-C-C backbone. Computational studies on other thioethers have shown a preference for a gauche conformation, where the C-C bond is at a dihedral angle of approximately 60° relative to the other C-S bond when viewed along the S-C bond.

The overall shape of the diamyl sulfide molecule will be a dynamic equilibrium of numerous conformers. The lowest energy conformers will be those that minimize steric and torsional strain.[6]

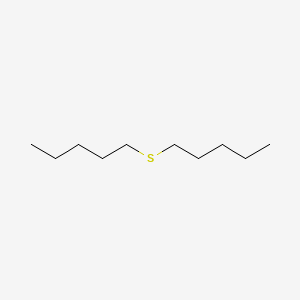

Figure 1: Chemical structure of diamyl sulfide.

Synthesis of Diamyl Sulfide

Symmetrical dialkyl sulfides like diamyl sulfide are commonly synthesized via the alkylation of a sulfur source. A prevalent and straightforward method involves the reaction of an alkyl halide with a sulfide salt.

Williamson-type Synthesis

A common laboratory-scale synthesis of diamyl sulfide would involve the reaction of 1-bromopentane with sodium sulfide. This is a nucleophilic substitution reaction where the sulfide ion (S²⁻) acts as the nucleophile, displacing the bromide ions from two molecules of 1-bromopentane.

Reaction:

2 CH₃(CH₂)₄Br + Na₂S → (CH₃(CH₂)₄)₂S + 2 NaBr

Experimental Protocol: Synthesis of Diamyl Sulfide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Alkyl Halide: Slowly add 1-bromopentane to the stirred solution of sodium sulfide.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation to yield pure diamyl sulfide.

Figure 2: General workflow for the synthesis of diamyl sulfide.

Spectroscopic Characterization

The structure of diamyl sulfide can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of diamyl sulfide is expected to show characteristic signals for the different protons in the n-pentyl chains. Due to the symmetry of the molecule, the signals for both pentyl groups will be equivalent.

-

-CH₂-S-: The protons on the carbon adjacent to the sulfur atom (α-protons) will be deshielded by the electronegative sulfur atom and are expected to appear as a triplet in the range of δ 2.4-2.7 ppm.

-

-S-CH₂-CH₂-: The protons on the β-carbon will appear as a multiplet (likely a sextet) around δ 1.5-1.7 ppm.

-

-(CH₂)₂-CH₃: The subsequent methylene protons will appear as multiplets in the upfield region, typically between δ 1.2-1.4 ppm.

-

-CH₃: The terminal methyl protons will appear as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show five distinct signals corresponding to the five chemically non-equivalent carbon atoms in the pentyl chain.

-

-CH₂-S-: The α-carbon will be the most deshielded carbon directly attached to sulfur, with a chemical shift in the range of δ 30-40 ppm.

-

Other Methylene Carbons: The other methylene carbons will have chemical shifts in the typical alkane region of δ 20-35 ppm.

-

-CH₃: The terminal methyl carbon will be the most shielded, appearing at the most upfield position, around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of diamyl sulfide will be dominated by absorptions corresponding to the vibrations of the hydrocarbon chains.

-

C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes.[7]

-

CH₂ and CH₃ Bending: Bending (scissoring) vibrations for CH₂ groups are typically observed around 1465 cm⁻¹, while CH₃ bending vibrations appear near 1375 cm⁻¹.[7]

-

C-S Stretching: The C-S stretching vibration for thioethers is generally weak and appears in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹. The weakness and position in a complex region can make it difficult to assign definitively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diamyl sulfide will result in a molecular ion peak (M⁺) at m/z = 174. The fragmentation pattern will be characteristic of dialkyl sulfides and long-chain alkanes.

-

Molecular Ion: A peak at m/z = 174 corresponding to the [C₁₀H₂₂S]⁺ radical cation.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thioethers. This would result in the formation of a stable sulfonium ion.

-

Alkane Fragmentation: The pentyl chains will also undergo fragmentation typical of alkanes, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[8]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂S | [1] |

| Molecular Weight | 174.35 g/mol | [1] |

| IUPAC Name | 1-pentylsulfanylpentane | [1] |

| Boiling Point | 228-230 °C | |

| Density | ~0.84 g/cm³ | |

| Flash Point | 185 °F | [1] |

Table 1: Physical and Chemical Properties of Diamyl Sulfide.

Potential Applications in Drug Development

While direct applications of diamyl sulfide in drug development are not well-documented, the broader class of organosulfur compounds has significant therapeutic relevance. The structural and chemical properties of diamyl sulfide can be considered in the context of designing new therapeutic agents.

The thioether linkage is a key structural motif in several approved drugs.[3] It can act as a flexible linker between different pharmacophoric groups and can influence the lipophilicity and metabolic stability of a molecule. The sulfur atom can also participate in important interactions with biological targets, such as metal chelation or hydrogen bonding (as a weak acceptor).

Studies on other dialkyl sulfides have shown some biological activity. For instance, diallyl sulfide, found in garlic, has been extensively investigated for its anticancer, anti-inflammatory, and cardioprotective effects.[4] While the presence of the allyl groups is crucial for the mechanism of action of diallyl sulfide, the study of simpler saturated analogs like diamyl sulfide could provide valuable baseline data for understanding the role of the sulfide moiety itself in biological systems.

The synthesis of novel diaryl and heteroaryl sulfides has been explored for the development of anti-breast-cancer agents, indicating that the sulfide core can be a viable scaffold for anticancer drug design.[9] Future research could explore the synthesis and biological evaluation of derivatives of diamyl sulfide, where the pentyl chains are functionalized to introduce pharmacologically relevant groups.

Conclusion

Diamyl sulfide serves as an excellent model for understanding the fundamental principles of structure and bonding in dialkyl sulfides. Its synthesis is straightforward, and its spectroscopic properties are predictable based on established trends for thioethers and alkanes. While its direct applications in drug development have yet to be established, the broader importance of the thioether functional group in medicinal chemistry suggests that a thorough understanding of the properties of even simple dialkyl sulfides is of significant value. This guide provides a solid foundation for researchers who may wish to build upon this knowledge for the design of new molecules with tailored properties and potential therapeutic applications.

References

-

PubChem. Diamyl sulfide. National Center for Biotechnology Information. [Link]

-

LookChem. Diamyl sulfide. [Link]

-

MDPI. Conformational Analysis of Thioether Musks Using Density Functional Theory. [Link]

-

HPMC Manufacturer. Carbon Sulfur Bonds in Organic Chemistry. [Link]

-

Wikipedia. Organosulfur chemistry. [Link]

-

PubChem. Diamyl sulfide. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. [Link]

-

PubMed. Diallyl Sulfide and Its Role in Chronic Diseases Prevention. [Link]

-

PubMed. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

-

ACS Publications. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. [Link]

-

National Center for Biotechnology Information. In vitro evaluation of structural analogs of diallyl sulfide as novel CYP2E1 inhibitors for their protective effect against xenobiotic-induced toxicity and HIV replication. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. IR Spectroscopy Tutorial: Alkanes. [Link]

-

National Center for Biotechnology Information. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. [Link]

-

National Center for Biotechnology Information. Review of the toxicology of three alkyl diamines. [Link]

-

National Center for Biotechnology Information. Role of endogenous sulfur-containing nucleophiles in an in vitro model of cis-diamminedichloroplatinum(II)-induced nephrotoxicity. [Link]

-

National Center for Biotechnology Information. Concentration-time extrapolation of short-term inhalation exposure levels: dimethyl sulfide, a case study using a chemical-specific toxic load exponent. [Link]

-

PubChem. Dimethyl Sulfide. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

RCSB PDB. 6DYL: Vanadyl-bound structure of the engineered cyt b562 variant, CH3Y. [Link]

-

National Center for Biotechnology Information. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data. [Link]

-

YouTube. Mass Spec Mech Ethers Heterolytic Cleavage Source. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

U.S. EPA. Provisional Peer-Reviewed Toxicity Values for Dimethyl Sulfide (CASRN 75-18-3). [Link]

-

Canadian Science Publishing. 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. [Link]

-

ResearchGate. Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. [Link]

-

Chemistry LibreTexts. Conformational Analysis. [Link]

-

..'' 1/ ..''. [Link]

-

SpringerLink. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

-

ResearchGate. (PDF) Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. [Link]

-

Taylor & Francis Online. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. [Link]

-

MDPI. Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. [Link]

-

YouTube. Computational Chemistry 1.6 - Bond Lengths. [Link]

-

ResearchGate. Bond lengths (A ˚ ) and bond angles (°) in the optimized molecular.... [Link]

-

ResearchGate. Calculated bond lengths, bond angles and dihedral angles of S-benzyl-β-N-[3-(4-hydroxy-3-methoxy. [Link]

-

Bond Lengths, and Beyond Abstract I. Introduction. [Link]

-

ACS Publications. Disulfide vibrational spectra in the sulfur-sulfur and carbon-sulfur stretching region. [Link]10.1021/j100588a005)

Sources

- 1. Diamyl sulfide | C10H22S | CID 13382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of structural analogs of diallyl sulfide as novel CYP2E1 inhibitors for their protective effect against xenobiotic-induced toxicity and HIV replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-depth Technical Guide to Dipentyl Sulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentyl sulfide (also known as amyl sulfide or 6-thiahendecane) is a dialkyl sulfide that, while less ubiquitous than its aromatic counterpart diphenyl sulfide, holds significance as a representative aliphatic thioether. Its chemical behavior, characterized by the nucleophilicity and oxidizability of the sulfur atom, makes it a useful model compound for understanding the role of thioethers in various chemical and biological systems. This guide provides a comprehensive overview of the physical and chemical properties of dipentyl sulfide, detailed synthesis and reaction protocols, and a discussion of its relevance in the context of medicinal chemistry and drug development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of dipentyl sulfide is essential for its effective handling, characterization, and application in research.

Physical and Chemical Properties

Dipentyl sulfide is a colorless to pale yellow liquid with a characteristic unpleasant odor. As a symmetrical dialkyl sulfide, its physical properties are primarily dictated by the two pentyl chains flanking the sulfur atom.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂S | [1] |

| Molecular Weight | 174.35 g/mol | [1] |

| CAS Number | 872-10-6 | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Density | 0.841 g/mL | [3] |

| Boiling Point | 227-229 °C | [2] |

| Melting Point | -51 °C | [3] |

| Refractive Index | 1.456 | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | [2] |

| Vapor Pressure | 0.108 mmHg @ 25 °C (estimated) | [2] |

| Flash Point | 97.22 °C (207.00 °F) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of dipentyl sulfide.

1.2.1. Mass Spectrometry (MS)

The electron ionization mass spectrum of dipentyl sulfide provides a clear fragmentation pattern characteristic of aliphatic sulfides. The molecular ion peak is readily observed, along with fragments resulting from the cleavage of the C-S and C-C bonds of the pentyl chains.

Key Mass-to-Charge Ratios (m/z): The NIST WebBook provides a mass spectrum for Pentane, 1,1'-thiobis-, which is dipentyl sulfide[1].

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, verified NMR spectrum for dipentyl sulfide is not readily found in the search results, the expected chemical shifts can be predicted based on the structure and data for similar aliphatic sulfides.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different protons on the pentyl chains. The protons on the carbon adjacent to the sulfur atom (α-protons) would be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for the carbon atoms of the pentyl chains, with the carbon directly bonded to the sulfur (Cα) appearing at the lowest field.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic sulfide is characterized by C-H stretching and bending vibrations. The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹.

Synthesis and Reactivity

The synthesis of dipentyl sulfide and its subsequent chemical transformations are governed by the principles of nucleophilic substitution and the redox chemistry of the sulfur atom.

Synthesis of Dipentyl Sulfide

A common and efficient method for the synthesis of symmetrical dialkyl sulfides like dipentyl sulfide is an adaptation of the Williamson ether synthesis.[4][5][6] This involves the reaction of an alkyl halide with a sulfur nucleophile.

Experimental Protocol: Synthesis of Dipentyl Sulfide from 1-Bromopentane

This protocol describes the synthesis of dipentyl sulfide via the reaction of 1-bromopentane with sodium sulfide.[7]

Materials:

-

1-Bromopentane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (or other suitable solvent)

-

Water

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water.

-

Add ethanol to the flask.

-

To this solution, add 1-bromopentane dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude dipentyl sulfide can be purified by vacuum distillation.

Caption: Synthesis of Dipentyl Sulfide via Williamson-type Reaction.

Chemical Reactivity

The reactivity of dipentyl sulfide is centered on the lone pairs of electrons on the sulfur atom, which impart nucleophilic character, and the ability of sulfur to exist in higher oxidation states.

2.2.1. Oxidation

Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones.[7][8] The extent of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions.

-

Oxidation to Dipentyl Sulfoxide: Treatment of dipentyl sulfide with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) at room temperature, typically yields dipentyl sulfoxide.[7]

-

Oxidation to Dipentyl Sulfone: A stronger oxidizing agent or an excess of the oxidant, such as a peroxy acid (e.g., m-CPBA), will further oxidize the sulfoxide to the corresponding dipentyl sulfone.[7]

Caption: Stepwise Oxidation of Dipentyl Sulfide.

2.2.2. Alkylation

The nucleophilic sulfur atom of dipentyl sulfide can react with alkyl halides in an Sₙ2 reaction to form a trialkylsulfonium salt.[9] These sulfonium salts are themselves useful alkylating agents.

2.2.3. Metal Coordination

The sulfur atom in dipentyl sulfide can act as a ligand, coordinating to various metal centers. This property is relevant in catalysis and materials science.

Applications in Drug Development and Medicinal Chemistry

While specific applications of dipentyl sulfide in drug development are not widely documented, the broader class of aliphatic sulfides represents an important structural motif in medicinal chemistry.[10] The inclusion of a thioether linkage can influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding interactions.

Potential Roles of the Aliphatic Sulfide Moiety:

-

Modulation of Lipophilicity: The replacement of a methylene group with a sulfur atom can alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Handle: The thioether can be a site for metabolic oxidation to the corresponding sulfoxide and sulfone, providing a pathway for drug metabolism and clearance.[11] This metabolic transformation can also be exploited in the design of prodrugs.

-

Structural Scaffold: The bent geometry of the C-S-C bond can serve as a key structural element in the design of molecules that fit into specific protein binding pockets.

-

Hydrogen Bonding: While the sulfur atom itself is a weak hydrogen bond acceptor, its presence can influence the electronic properties of neighboring functional groups, thereby modulating their hydrogen bonding capabilities.

The study of simpler aliphatic sulfides like dipentyl sulfide provides valuable insights into the fundamental properties of the thioether functional group, which can then be applied to the design and synthesis of more complex drug candidates.

Safety and Handling

Detailed safety information for dipentyl sulfide is not as readily available as for more common chemicals. However, based on the safety data for related dialkyl sulfides, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[12]

-

Hazards: Aliphatic sulfides can be combustible and may have an unpleasant odor. They can be irritating to the skin and eyes. Inhalation of vapors may cause respiratory irritation.

Always consult the specific Safety Data Sheet (SDS) for dipentyl sulfide before use.

Conclusion

Dipentyl sulfide serves as a valuable model compound for understanding the physical and chemical properties of aliphatic thioethers. Its synthesis is straightforward, and its reactivity, centered on the sulfur atom, is well-defined. While direct applications in drug development are not prominent, the insights gained from studying dipentyl sulfide and related compounds are crucial for medicinal chemists in the design of novel therapeutics incorporating the versatile thioether scaffold. Further research into the biological activities of dipentyl sulfide and its derivatives could unveil new opportunities for its application.

References

-

The Good Scents Company. dipentyl sulfide, 872-10-6. [Link]

-

Stenutz, R. dipentyl sulfide. [Link]

-

Taylor & Francis Online. Simple and green method for synthesis of symmetrical dialkyl disulfides and trisulfides from alkyl halides in water; PMOxT as a sulfur donor. [Link]

-

Mohammad Soleiman-Beigi. Simple and green method for synthesis of symmetrical dialkyl disulfides and trisulfides from alkyl halides in water; PMOxT as a sulfur donor. [Link]

-

JoVE. Video: Preparation and Reactions of Sulfides. [Link]

-

NIST WebBook. Diphenyl sulfide. [Link]

-

Scilit. Interconnection of sulfides and sulfoxides in medicinal chemistry. [Link]

-

Master Organic Chemistry. Thiols And Thioethers. [Link]

-

Simple English Wikipedia. Thioether. [Link]

-

YouTube. CHEM 222: Thioethers. [Link]

-

OrganicChemGuide. 15.03 Ether, Sulfide Synthesis. [Link]

-

NIST WebBook. Pentane, 1,1'-thiobis-. [Link]

-

Khan Academy. Preparation of sulfides. [Link]

-

YouTube. Chemistry 2325 Chapter 14-2 Ether and sulfide synthesis. [Link]

-

PubChem. Diphenyl disulfide. [Link]

-

PubMed Central. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ACS Publications. Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]

-

NIST WebBook. Diphenyl sulfide. [Link]

-

The Royal Society of Chemistry. Copper based on Diaminonaphthalene-coated magnetic nanoparticles as a robust catalyst for the catalytic oxidation reactions and. [Link]

-

NIST WebBook. Diphenyl sulfide. [Link]

-

NIST WebBook. Diphenyl sulfide. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0002303). [Link]

-

PubMed Central. Health Benefits of Plant-Derived Sulfur Compounds, Glucosinolates, and Organosulfur Compounds. [Link]

-

Wikipedia. Diphenyl sulfide. [Link]

-

PubMed Central. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

-

PubMed. Synthetic strategies and therapeutic applications of sulfur-containing molecules. [Link]

-

PubChem. Diphenyl sulfide. [Link]

-

Kyushu University. Sulfur metabolism as a new therapeutic target of heart failure. [Link]

Sources

- 1. Pentane, 1,1'-thiobis- [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Preparation and Reactions of Sulfides [jove.com]

- 8. Thioether - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diphenyl sulfide [webbook.nist.gov]

- 12. tandfonline.com [tandfonline.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 1-Pentylsulfanylpentane

Abstract

1-Pentylsulfanylpentane, also known as dipentyl sulfide, is a dialkyl thioether with applications as a building block in organic synthesis and as a component in various chemical formulations. The synthesis of thioethers is a fundamental transformation in organic chemistry, critical in the pharmaceutical and materials science industries.[1][2] This guide provides an in-depth analysis of the primary synthetic pathways to 1-pentylsulfanylpentane, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental choices, ensuring a robust and reproducible understanding of the methodologies. Each protocol is presented as a self-validating system, grounded in authoritative literature.

Introduction to Thioether Synthesis

The formation of a carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry.[2] Thioethers, or sulfides, are analogues of ethers where a sulfur atom bridges two alkyl or aryl groups.[3] While structurally similar, the chemistry of thioethers differs significantly due to sulfur's properties. Sulfur is larger, less electronegative, and more polarizable than oxygen, making sulfur-based nucleophiles (thiolates) more potent than their oxygen counterparts (alkoxides) and generally weaker bases.[3][4][5] This unique reactivity profile minimizes competing elimination reactions, which can be a significant issue in ether synthesis.[4]

This document details three robust and distinct pathways for the synthesis of the symmetrical thioether, 1-pentylsulfanylpentane:

-

Pathway I: The classic Williamson-type SN2 reaction, offering high yields and reliability.

-

Pathway II: A modern, atom-economical Thiol-Ene radical addition.

-

Pathway III: A green, catalytic approach directly coupling an alcohol and a thiol.

Pathway I: Nucleophilic Substitution via Thiolate Anion (Williamson-Type Synthesis)

This is the most traditional and widely employed method for synthesizing symmetrical and asymmetrical thioethers.[4][6] The strategy is analogous to the Williamson ether synthesis and relies on the SN2 displacement of a halide from an alkyl halide by a highly nucleophilic thiolate anion.[7][8]

Mechanistic Principles

The reaction proceeds in two conceptual steps. First, a relatively acidic thiol (1-pentanethiol, pKa ~10-11) is deprotonated by a suitable base to form the corresponding pentanethiolate anion.[4][5] This deprotonation is crucial as the thiolate is a significantly stronger nucleophile than the neutral thiol. Common bases include sodium hydroxide or sodium hydride.[4][5]

In the second step, the generated pentanethiolate anion attacks a primary alkyl halide (1-bromopentane) in a classic SN2 fashion.[4][7] The nucleophile performs a backside attack on the electrophilic carbon bearing the halogen, leading to the displacement of the bromide leaving group and the formation of the C-S bond with an inversion of stereochemistry if the carbon were chiral.[4][6] For primary substrates like 1-bromopentane, this pathway is highly efficient and less prone to the E2 elimination side-reactions that can plague the synthesis of ethers from secondary halides.[4][9]

Experimental Protocol

Objective: To synthesize 1-pentylsulfanylpentane from 1-pentanethiol and 1-bromopentane.

Materials:

-

1-Pentanethiol (n-Amyl mercaptan)[10]

-

1-Bromopentane (n-Amyl bromide)

-

Sodium hydroxide (NaOH)

-

Ethanol, anhydrous

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq.) in anhydrous ethanol with gentle warming.

-

Cool the solution to room temperature. Slowly add 1-pentanethiol (1.0 eq.) to the ethanolic NaOH solution. Stir the mixture for 30 minutes to ensure complete formation of the sodium pentanethiolate salt.

-

Nucleophilic Substitution: To the same flask, add 1-bromopentane (1.0 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-pentylsulfanylpentane.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure thioether.

Data and Workflow Summary

Caption: Workflow for Williamson-type synthesis of 1-pentylsulfanylpentane.

| Parameter | Value / Condition | Rationale |

| Nucleophile Source | 1-Pentanethiol | Precursor to the active nucleophile. |

| Electrophile | 1-Bromopentane | Primary halide, ideal for SN2 reactions.[9][11] |

| Base | Sodium Hydroxide | Deprotonates the thiol effectively.[5] |

| Solvent | Ethanol | Good solvent for both the salt and the alkyl halide. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |

| Typical Yield | > 90% | SN2 on primary halides with thiolates is highly efficient. |

Pathway II: Thiol-Ene Radical Addition

The thiol-ene reaction is a powerful method for C-S bond formation that proceeds via a radical chain mechanism. It involves the addition of a thiol across a double bond. This pathway represents a greener, more atom-economical alternative to substitution reactions, often proceeding under mild and solvent-free conditions.[12][13]

Mechanistic Principles

The reaction between 1-pentanethiol and 1-pentene is typically initiated by UV light or a radical initiator. The process follows a free-radical chain mechanism:

-

Initiation: The initiator (or UV light) abstracts a hydrogen atom from the S-H bond of 1-pentanethiol, generating a thiyl radical (RS•).

-

Propagation (Step A): The thiyl radical adds to the terminal carbon of the 1-pentene double bond. This addition occurs at the less substituted carbon (anti-Markovnikov regioselectivity) to produce a more stable secondary carbon-centered radical.[13]

-

Propagation (Step B): The newly formed carbon radical abstracts a hydrogen atom from another molecule of 1-pentanethiol, forming the final 1-pentylsulfanylpentane product and regenerating a thiyl radical, which continues the chain.

This anti-Markovnikov selectivity is a key feature, ensuring the formation of the desired linear thioether from a terminal alkene.[13]

Experimental Protocol

Objective: To synthesize 1-pentylsulfanylpentane from 1-pentanethiol and 1-pentene via photochemical initiation.

Materials:

-

1-Pentanethiol

-

1-Pentene

-

(Optional) Photoinitiator, e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA)

-

Quartz reaction vessel

-

UV lamp (e.g., 365 nm)

-

Nitrogen or Argon source

Procedure:

-

Setup: In a quartz reaction vessel equipped with a magnetic stirrer, combine 1-pentanethiol (1.0 eq.) and 1-pentene (1.1 eq.). If using an initiator, add it now (0.01-0.05 eq.).

-

Inert Atmosphere: Deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes, as oxygen can inhibit radical reactions.

-

Initiation: While stirring, irradiate the mixture with a UV lamp at room temperature.

-

Monitoring: Follow the disappearance of the starting materials by GC or ¹H NMR (disappearance of vinyl protons). The reaction is often complete within a few hours.

-

Workup: Once the reaction is complete, the product can often be used directly. If an initiator was used or purification is needed, remove any unreacted starting material by vacuum distillation.

Data and Mechanism Summary

Caption: Radical chain mechanism for the Thiol-Ene reaction.

| Parameter | Value / Condition | Rationale |

| Reactants | 1-Pentanethiol, 1-Pentene | Readily available starting materials. |

| Initiation | UV light (photochemical) | Clean, mild initiation method avoiding chemical initiators.[13] |

| Atmosphere | Inert (N₂ or Ar) | Oxygen is a radical scavenger and inhibits the reaction. |

| Temperature | Room Temperature | Photochemical reactions are often not thermally demanding. |

| Selectivity | Anti-Markovnikov | Radical addition to the terminal carbon is sterically and electronically favored.[13] |

| Atom Economy | Excellent | 100% theoretical atom economy, as all atoms are incorporated. |

Pathway III: Direct Catalytic Synthesis from Alcohols

The direct substitution of an alcohol's hydroxyl group with a thiol is an ideal "green" synthetic route because the only byproduct is water.[12] This approach avoids the use of halides and strong bases. However, since the hydroxyl group is a poor leaving group, this transformation requires a catalyst to facilitate the reaction.

Mechanistic Principles

The reaction between 1-pentanol and 1-pentanethiol requires a catalyst, such as a solid Lewis acid (e.g., silica alumina), to proceed efficiently.[12] The proposed mechanism involves the activation of the alcohol by the Lewis acid catalyst.

-

The oxygen of the 1-pentanol hydroxyl group coordinates to a Lewis acidic site on the catalyst surface.

-

This coordination weakens the C-O bond, making the hydroxyl group a better leaving group (akin to protonation to form -OH₂⁺).

-

The sulfur atom of 1-pentanethiol then acts as a nucleophile, attacking the activated carbon and displacing the activated hydroxyl group (which is eliminated as water).

-

The catalyst is regenerated, and the thioether product is released.

This method's success is highly dependent on the catalyst's ability to activate the alcohol without promoting side reactions like ether formation or dehydration of the alcohol.[12]

Experimental Protocol

Objective: To synthesize 1-pentylsulfanylpentane from 1-pentanol and 1-pentanethiol using a solid acid catalyst.

Materials:

-

1-Pentanol

-

1-Pentanethiol

-

Solid acid catalyst (e.g., silica alumina with low alumina content)[12]

-

High-boiling solvent (e.g., toluene) or solvent-free setup

-

Dean-Stark apparatus (if using a solvent)

Procedure:

-

Setup: Charge a round-bottom flask with 1-pentanol (1.0 eq.), 1-pentanethiol (1.1 eq.), and the solid acid catalyst (e.g., 5-10 wt%). If using a solvent, attach a Dean-Stark trap to the flask to azeotropically remove the water byproduct.

-

Reaction: Heat the mixture to a temperature sufficient to drive the reaction and remove water (e.g., 80-120 °C). The reaction can often be performed under solvent-free conditions.[12]

-

Monitoring: Monitor the reaction by GC, observing the formation of the product and the consumption of the alcohol.

-

Workup: After the reaction is complete, cool the mixture and filter to remove the solid catalyst.

-

Purification: Wash the filtrate with a dilute aqueous base (e.g., NaHCO₃) to remove any unreacted thiol, followed by water and brine. Dry the organic layer and purify the product by vacuum distillation.

Data and Workflow Summary

Caption: Green catalytic workflow for thioether synthesis from an alcohol.

| Parameter | Value / Condition | Rationale |

| Alcohol | 1-Pentanol | Inexpensive, low-toxicity starting material. |

| Thiol | 1-Pentanethiol | Sulfur source. |

| Catalyst | Solid Lewis Acid | Activates the -OH group, turning it into a good leaving group.[12] |

| Byproduct | Water | The only byproduct, making this a highly "green" process.[12] |

| Conditions | 80-120 °C, Water removal | Elevated temperature is needed for the catalytic cycle and to drive the equilibrium by removing water. |

| Advantage | High Atom Economy, Green | Avoids halide waste and harsh bases. |

Conclusion and Pathway Comparison

Three distinct and effective pathways for the synthesis of 1-pentylsulfanylpentane have been presented, each with unique advantages.

-

The Williamson-type synthesis (Pathway I) is the most established and versatile method. Its reliability and high yields make it the go-to choice for many laboratory applications, especially when starting from alkyl halides.

-

The Thiol-Ene addition (Pathway II) excels in atom economy and mild reaction conditions. It is an outstanding choice when the corresponding alkene is readily available and is well-suited for applications where avoiding halides and generating minimal waste are priorities.

-

The direct catalytic synthesis from alcohols (Pathway III) represents the most environmentally benign approach. By using a recyclable solid catalyst and producing only water as a byproduct, it aligns perfectly with the principles of green chemistry and is highly desirable for industrial-scale synthesis.

The optimal choice of synthetic route will depend on factors such as the availability and cost of starting materials, the required scale of the reaction, and environmental considerations. This guide provides the foundational knowledge for researchers to make an informed decision and successfully implement the chosen synthesis.

References

- Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016). SpringerLink.

- Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society.

- Synthesis of sulfides (thioethers)

- Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. (1962). The Journal of Organic Chemistry.

- Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether? Pearson+.

- Thiols and Sulfides. (2022). Chemistry LibreTexts.

- Thiols And Thioethers. (2015). Master Organic Chemistry.

- Recent Advances in Aryl Alkyl and Dialkyl Sulfide Synthesis. (2015). Taylor & Francis Online.

- Thiols and Sulfides.

- CHEM 222: Thioethers. (2017). YouTube.

- Williamson Ether Synthesis. Wikipedia.

- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS GCI Pharmaceutical Roundtable.

- Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry.

- Reactions of alkyl halides - an overview. (2023). Chemistry LibreTexts.

- 1-Pentanethiol. PubChem.

Sources

- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 7. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

An In-Depth Technical Guide to Diamyl Sulfide (CAS 872-10-6)

Introduction: Understanding Diamyl Sulfide

Diamyl sulfide, also known as dipentyl sulfide or 1-pentylsulfanylpentane, is an organosulfur compound with the chemical formula C₁₀H₂₂S.[1][2][3] Identified by its CAS number 872-10-6, this thioether is a symmetrical sulfide, featuring two pentyl (amyl) groups attached to a central sulfur atom.[1][3] While it may not be a household name, its specific chemical properties make it a subject of interest in various industrial and research settings, notably as a chemical intermediate and a flavoring agent.[1][4]

This guide provides a comprehensive technical overview of Diamyl sulfide, moving from its fundamental physicochemical properties and spectral characteristics to its reactivity, handling protocols, and analytical methodologies. The information herein is synthesized to provide researchers and drug development professionals with the foundational knowledge required for its safe and effective use in a laboratory setting.

Part 1: Physicochemical and Spectral Properties

The physical state and behavior of a compound are dictated by its molecular structure. Diamyl sulfide is a clear, colorless to pale yellow liquid characterized by a distinct, often described as obnoxious, odor.[1][5][6] Its long alkyl chains contribute to its nonpolar nature, resulting in low solubility in water and a density less than that of water.[1][5][6] These properties are critical for predicting its behavior in solvent systems, extraction procedures, and environmental fate.

Key Physicochemical Data

The following table summarizes the essential quantitative properties of Diamyl sulfide, compiled from various authoritative sources. Understanding these values is the first step in experimental design, from selecting appropriate solvents to establishing safe reaction temperatures.

| Property | Value | Source(s) |

| CAS Number | 872-10-6 | [1][2][7] |

| Molecular Formula | C₁₀H₂₂S | [1][2][8] |

| Molecular Weight | 174.35 g/mol | [1][2][8] |

| Appearance | Colorless to pale yellow clear liquid | [4][6][9] |

| Odor | Obnoxious, stench | [1][5][10] |

| Melting Point | -51°C | [2][6][10] |

| Boiling Point | 228-230°C at 760 mmHg | [2][6][10] |

| Density | ~0.84 g/cm³ | [2][6][10] |

| Refractive Index | ~1.456 at 20°C | [2][4][6] |

| Flash Point | 85°C (185°F) | [6][10] |

| Solubility | Slightly soluble in water | [1][5][6] |

| Vapor Pressure | 0.108 mmHg at 25°C | [2] |

| LogP | ~4.5 (estimated) | [2][4] |

The high LogP value confirms the lipophilic (oil-loving) nature of the molecule, which is a crucial parameter in drug development for predicting membrane permeability and bioavailability.

Structural and Spectral Identity

Confirmation of a chemical's identity and purity is paramount. For Diamyl sulfide, this is typically achieved through a combination of spectroscopic methods.

Caption: Molecular structure of 1-pentylsulfanylpentane.

While specific spectra are proprietary, databases like ChemicalBook and the NIST WebBook indicate the availability of Mass Spectrometry (MS), ¹H NMR, ¹³C NMR, and Infrared (IR) data for Diamyl sulfide.[3][6] These techniques provide a unique fingerprint of the molecule:

-

Mass Spectrometry (Electron Ionization): Confirms the molecular weight (174.35 g/mol ) and provides a characteristic fragmentation pattern.[3][8]

-

NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, confirming the presence and connectivity of the two pentyl chains.

-

IR Spectroscopy: Identifies characteristic vibrations, such as C-H stretching and bending, and the C-S bond.

Part 2: Reactivity, Stability, and Incompatibilities

Diamyl sulfide is a stable compound under normal laboratory conditions.[5] However, its utility and safe handling are defined by its reactivity, particularly its incompatibilities with other classes of chemicals. As an organosulfide, it presents specific hazards that must be understood to prevent dangerous reactions.

Reactivity Profile

The sulfur atom in Diamyl sulfide, with its lone pairs of electrons, is the primary center of reactivity. The compound is generally incompatible with:

-

Acids

-

Diazo and azo compounds

-

Halocarbons

-

Isocyanates

-

Aldehydes

-

Alkali metals

-

Nitrides and hydrides

-

Other strong reducing agents

Reactions with these substances can be exothermic and often generate flammable hydrogen gas.[1][5][6] Furthermore, decomposition of organosulfides, or their reaction with an acid, may liberate toxic hydrogen sulfide gas.[1][5] Upon heating to high temperatures, Diamyl sulfide can decompose to produce toxic oxides of sulfur (SOx).[1][5][6]

Caption: Reactivity and incompatibility profile of Diamyl sulfide.

Part 3: Safety, Handling, and Experimental Protocols

Given its reactivity and hazard profile, strict adherence to safety protocols is essential when working with Diamyl sulfide. The compound is classified as a combustible liquid and is known to cause skin and eye irritation.[6][10] Inhalation of vapors may lead to dizziness or irritation of the respiratory tract.[6][11]

GHS Hazard Information

-

Hazard Statements: Combustible liquid (H227), Causes skin irritation (H315), Causes serious eye irritation (H319).[1][10]

-

Precautionary Statements:

-

Prevention: Keep away from flames and hot surfaces. Wear protective gloves and eye protection.[9][12]

-

Response: In case of fire, use dry chemical, CO₂, or foam.[9] If in contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[9][12]

-

Protocol: Safe Laboratory Handling Workflow

This protocol outlines the essential steps for handling Diamyl sulfide to minimize exposure and risk.

1. Preparation and Engineering Controls: a. Work exclusively within a certified chemical fume hood to control vapors. b. Ensure a safety shower and eyewash station are readily accessible. c. Remove all potential ignition sources (sparks, open flames, hot surfaces) from the immediate area.[1][5] d. Ground all equipment used when transferring the material to prevent static discharge.[1][5]

2. Personal Protective Equipment (PPE): a. Wear nitrile or other chemically resistant gloves. b. Wear splash-proof safety goggles and a face shield if there is a significant risk of splashing. c. Wear a flame-retardant laboratory coat.

3. Chemical Handling and Dispensing: a. Use clean, non-sparking tools for all transfers.[1][5] b. Keep the container tightly closed when not in use. c. Store away from the incompatible materials listed in Part 2.

4. Spill Response: a. For small spills, absorb with dry earth, sand, or another non-combustible material.[1][5] b. Collect the absorbed material into a designated, labeled waste container using non-sparking tools. c. For large spills, isolate the area for at least 50 meters in all directions and consider downwind evacuation.[5]

5. Waste Disposal: a. Dispose of waste Diamyl sulfide and contaminated materials as hazardous chemical waste, following all institutional and governmental regulations.

Caption: Step-by-step workflow for the safe handling of Diamyl sulfide.

Part 4: Applications and Analytical Considerations

Known Applications

The primary documented uses for Diamyl sulfide are as a chemical intermediate and as a flavoring agent.[1][4]

-

Chemical Synthesis: As a thioether, it can be a precursor in organic synthesis. The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which are important functional groups in various molecules, including some pharmaceuticals.

-

Flavor and Fragrance: Organosulfur compounds are well-known for their strong, often pungent, aromas. Diamyl sulfide is used in the formulation of high-impact aroma chemicals, where its potent character can contribute to complex flavor profiles in food and beverages.[4] The European Food Safety Authority (EFSA) has evaluated aliphatic sulfides, including dipentyl sulfide, as part of its safety assessments for flavouring groups.[13]

Protocol: Analytical Detection by Gas Chromatography

The volatile nature of Diamyl sulfide makes it well-suited for analysis by Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification. Research has shown the utility of advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) for detecting trace levels of sulfur compounds, including amyl sulfides, in complex environmental samples.[14]

High-Level GC-MS Protocol for Volatile Sulfide Analysis:

1. Sample Preparation (Liquid-Liquid Extraction): a. For aqueous samples, mix a known volume with a water-immiscible organic solvent (e.g., dichloromethane). b. Shake vigorously to partition the analyte (Diamyl sulfide) into the organic layer. c. Carefully separate and collect the organic layer. d. Concentrate the sample under a gentle stream of nitrogen if necessary to reach desired detection limits.

2. GC-MS Instrument Setup: a. Injector: Use a split/splitless inlet, typically operated in splitless mode for trace analysis, at a temperature of ~250°C. b. Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating compounds based on boiling point. c. Oven Program: Start at a low temperature (~40°C) and ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C to elute the analyte. d. Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan a mass range (e.g., m/z 35-350) to collect full-spectrum data for identification.

3. Data Analysis: a. Identify the Diamyl sulfide peak by its retention time, which should be consistent with a known standard. b. Confirm identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST). The spectrum will show the molecular ion and characteristic fragment ions. c. Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Caption: General workflow for the analysis of Diamyl sulfide by GC-MS.

References

-

Diamyl sulfide | C10H22S | CID 13382 - PubChem - NIH . [Link]

-

Diamyl sulfide - LookChem . [Link]

-

dipentyl sulfide, 872-10-6 - The Good Scents Company . [Link]

-

Pentane, 1,1'-thiobis- - NIST WebBook . [Link]

-

Diamyl sulfide (CAS No. 872-10-6) Suppliers @ ChemicalRegister . [Link]

-

Analytical Methods - RSC Publishing . [Link]

-

Scientific Opinion on Flavouring Group Evaluation 08, Revision 5 - EFSA . [Link]

Sources

- 1. Diamyl sulfide | C10H22S | CID 13382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diamyl sulfide|lookchem [lookchem.com]

- 3. Pentane, 1,1'-thiobis- [webbook.nist.gov]

- 4. dipentyl sulfide, 872-10-6 [thegoodscentscompany.com]

- 5. DIAMYL SULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 872-10-6 | CAS DataBase [m.chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Di-n-pentyl sulfide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. N-AMYL SULFIDE | 872-10-6 [chemicalbook.com]

- 12. Amyl Sulfide | 872-10-6 | TCI AMERICA [tcichemicals.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. pubs.rsc.org [pubs.rsc.org]

The Solubility of Diamyl Sulfide in Organic Solvents: A Technical Guide for Researchers

Introduction

Diamyl sulfide (C10H22S), also known as 1-pentylsulfanylpentane, is an organosulfur compound characterized by a central sulfur atom flanked by two five-carbon alkyl chains (amyl groups).[1] Its significant nonpolar nature and potential as a Lewis base govern its interactions and, consequently, its solubility in various media. For professionals in drug development and chemical synthesis, understanding the solubility profile of this and similar thioethers is paramount for reaction kinetics, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of diamyl sulfide, grounded in fundamental chemical principles. It offers a predictive framework for solvent selection, a detailed experimental protocol for quantitative solubility determination, and the analytical methodology required for accurate measurement.

Physicochemical Properties & Theoretical Solubility Principles

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[2]

Diamyl sulfide is a molecule of low overall polarity. While the carbon-sulfur bond has a slight dipole moment due to the difference in electronegativity between sulfur and carbon, the molecule's symmetrical structure and the presence of two long, nonpolar amyl chains result in weak net dipole-dipole forces. The dominant intermolecular forces are London dispersion forces, which increase with the size and surface area of the molecule. The sulfur atom, with its lone pairs of electrons, can also act as a weak hydrogen bond acceptor.[3]

Key Molecular Properties of Diamyl Sulfide:

-

Molecular Formula: C₁₀H₂₂S[1]

-

Molar Mass: 174.35 g/mol [1]

-

Appearance: Yellowish liquid with a characteristic odor[1]

-

LogP (XLogP3): 4.5[3]

-

Hydrogen Bond Donor/Acceptor: 0 Donors / 1 Acceptor[3]

The high LogP value of 4.5 strongly indicates a lipophilic or nonpolar character, predicting high solubility in nonpolar solvents and poor solubility in polar solvents like water.[1][3]

Predicted Solubility Profile of Diamyl Sulfide

In the absence of extensive published quantitative data, a reliable solubility profile can be predicted by classifying solvents based on their polarity and primary intermolecular forces.

Data Presentation: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Carbon Disulfide | London Dispersion Forces | High / Miscible | The nonpolar nature of these solvents aligns perfectly with the large nonpolar alkyl chains of diamyl sulfide, maximizing favorable van der Waals interactions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole, London Dispersion | High to Moderate | These solvents have moderate polarity. While they possess dipoles, they are also capable of significant dispersion interactions, allowing them to effectively solvate the nonpolar portion of diamyl sulfide. |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | Moderate to Low | These solvents prefer to engage in strong hydrogen bonding with themselves. The energy required to disrupt this network to accommodate the nonpolar diamyl sulfide is significant, limiting solubility. Solubility is expected to be higher than in water due to the solvents' own alkyl portions. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Hydrogen Bonding (Water), Strong Dipole (DMSO) | Very Low / Immiscible | The strong, cohesive hydrogen-bonding network of water and the highly polar nature of DMSO energetically disfavor interaction with the nonpolar diamyl sulfide, leading to phase separation. Diamyl sulfide is described as "slightly soluble in water".[1] |

Visualization: Solvent-Solute Interaction Logic

The following diagram illustrates the relationship between solvent polarity and the predicted solubility of diamyl sulfide.

Caption: Logical relationship between solvent type and predicted diamyl sulfide solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive quantitative data, the thermodynamic equilibrium solubility must be measured. The shake-flask method is the gold standard for this purpose, ensuring the solvent is fully saturated with the solute.[4][5]

Causality in Protocol Design

This protocol is designed to be self-validating. The extended equilibration time ensures a true thermodynamic equilibrium is reached, not just a kinetically trapped supersaturated or undersaturated state. The use of a high-precision analytical technique like HPLC with a multi-point calibration curve ensures the final measurement is both accurate and reproducible.

Step-by-Step Methodology

-

Preparation of Solvent: Use HPLC-grade or equivalent high-purity solvent to avoid interference during analysis.

-

Sample Preparation: In a series of glass vials with PTFE-lined caps, add a measured volume of the chosen organic solvent (e.g., 5.0 mL).

-

Addition of Solute: Add an excess amount of diamyl sulfide to each vial. For a liquid solute, this means adding enough so that a distinct, undissolved phase of diamyl sulfide is clearly visible after initial mixing (e.g., add 1.0 mL to the 5.0 mL of solvent). The presence of this excess is crucial for achieving saturation.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant speed for a minimum of 24 hours to ensure equilibrium is reached.[6] Some systems may require up to 72 hours; a preliminary time-course study is recommended for novel solvent systems.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved diamyl sulfide to settle.

-

Sample Extraction: Carefully withdraw a small aliquot (e.g., 1 mL) from the clear, upper solvent phase, taking extreme care not to disturb the undissolved solute layer at the bottom.

-

Filtration: Immediately filter the aliquot through a chemically inert 0.22 µm PTFE syringe filter to remove any microscopic undissolved droplets.[2] This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of the analytical method (see Section 4). A series of dilutions (e.g., 1:10, 1:100) may be necessary.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC method to determine the concentration of diamyl sulfide.

Visualization: Experimental Workflow

Caption: Workflow for the Shake-Flask method of solubility determination.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for determining the concentration of diamyl sulfide in the saturated solvent.[2][6]

Methodology

-

Instrument Setup:

-

Column: A reverse-phase C18 column is suitable for separating the nonpolar diamyl sulfide.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v) is a good starting point. The exact ratio should be optimized to achieve a sharp peak with a reasonable retention time.

-

Detector: A UV detector set to a low wavelength (e.g., 210 nm) where the thioether linkage absorbs, or a mass spectrometer (MS) for higher specificity.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

-

Preparation of Calibration Standards:

-

Create a high-concentration stock solution of diamyl sulfide in the solvent of interest (e.g., 1000 µg/mL).

-

Perform a series of accurate serial dilutions from the stock solution to create at least five calibration standards of known concentration (e.g., 1, 5, 10, 25, 50 µg/mL).

-

The concentration range should bracket the expected concentration of the diluted experimental samples.

-

-

Calibration Curve Generation:

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Plot the peak area (y-axis) against the known concentration (x-axis).

-

Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) value > 0.995 for the curve to be considered valid.

-

-

Sample Analysis and Calculation:

-

Inject the diluted, filtered samples from the shake-flask experiment.

-

Record the peak area for each sample.

-

Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of diamyl sulfide in the solvent. Report the result in mg/mL, g/L, or mol/L at the specified temperature.

-

Conclusion

References

- International Union of Pure and Applied Chemistry. (n.d.). Solubility of hydrogen sulfide in organic solvents. IUPAC-NIST Solubility Data Series.

- LookChem. (n.d.). Diamyl sulfide. Retrieved from a chemical supplier page listing physicochemical properties.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.